![molecular formula C18H14ClN3OS B2555748 N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide CAS No. 920451-82-7](/img/structure/B2555748.png)
N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
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Description
N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPSP and has been synthesized using various methods. The purpose of
Scientific Research Applications
Antibody-Based Environmental and Food Analysis
Antibodies are extensively utilized as analytical tools in assays and techniques for clinical chemistry, endocrinology, and notably in food and environmental research. Developments in antibody production have been directed towards detecting substances such as herbicides, polychlorinated biphenyls, surfactants, and toxic metabolites, demonstrating the capability of these biological tools to detect and quantify specific chemicals in complex matrices (Fránek & Hruška, 2018).
Pharmacology and Toxicology of Common Drugs
Paracetamol, a widely used analgesic and antipyretic, undergoes metabolism through various pathways, including glucuronidation and oxidation. The metabolic diversity underscores the significance of understanding pharmacokinetics and potential toxicities in drug design and application, relevant to exploring new compounds (Zhao & Pickering, 2011).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-14-7-4-8-15(11-14)20-17(23)12-24-18-10-9-16(21-22-18)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACPMGVEGRRVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
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